molecular formula C11H10O3 B8302568 methyl 2H-chromene-5-carboxylate

methyl 2H-chromene-5-carboxylate

Cat. No. B8302568
M. Wt: 190.19 g/mol
InChI Key: NCYVCBWYMKECRH-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A solution of 3-prop-2-ynyloxy-benzoic acid methyl ester (10.5 mmol) in N,N-diethylaniline (20 mL) is heated to reflux for 15 h. The mixture is cooled to RT, diluted with ether and washed with aq. HCl (5%) and brine. The solvents are removed in vacuo and the residue is purified by FC (heptane to heptane/EtOAc 95/5) to give the desired chromene derivative. 1H-NMR (CDCl3): δ=3.91 (s, 3H); 4.80 (bs, 2H); 5.93-5.98 (m, 1H); 6.99 (d, J=8.03 Hz, 1H); 7.16 (t, J=7.66 Hz, 1H); 7.34 (d, J=10.3 Hz, 1H); 7.50 (d, J=7.28 Hz, 1H).
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][C:12]#[CH:13])[CH:5]=1>C(N(CC)C1C=CC=CC=1)C.CCOCC>[CH3:1][O:2][C:3]([C:4]1[C:5]2[CH:13]=[CH:12][CH2:11][O:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)=[O:14]

Inputs

Step One
Name
Quantity
10.5 mmol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OCC#C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
WASH
Type
WASH
Details
washed with aq. HCl (5%) and brine
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by FC (heptane to heptane/EtOAc 95/5)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=2C=CCOC2C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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